molecular formula C10H13NO B1267794 N-allyl-4-methoxyaniline CAS No. 71954-46-6

N-allyl-4-methoxyaniline

Cat. No.: B1267794
CAS No.: 71954-46-6
M. Wt: 163.22 g/mol
InChI Key: OISSOJFPFGACLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an allyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-allyl-4-methoxyaniline typically involves the allylation of 4-methoxyaniline. One common method is the monoallylation of aniline using allyl chloride or allyl alcohol in the presence of a catalyst. For instance, a 10 wt% tungsten trioxide supported on zirconium dioxide catalyst can be used to achieve high selectivity and yield . The reaction is carried out under mild conditions, often at room temperature, and results in the formation of this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high selectivity and yield. The use of solid catalysts, such as tungsten trioxide supported on zirconium dioxide, is advantageous due to their reusability and minimal contamination of the final product .

Chemical Reactions Analysis

Types of Reactions: N-allyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-propyl-4-methoxyaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N-allyl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-4-methoxyaniline involves its interaction with various molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: N-allyl-4-methoxyaniline is unique due to the presence of both an allyl and a methoxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Biological Activity

N-allyl-4-methoxyaniline is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an allyl group attached to the nitrogen atom of an aniline structure, along with a methoxy group on the para position of the aromatic ring. This configuration enhances its lipophilicity, facilitating its interaction with biological membranes and targets.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxy group enhances the compound's solubility and reactivity, allowing it to engage effectively in various biochemical pathways.

Key Mechanisms:

  • Covalent Bond Formation : The allyl group can react with nucleophiles in biological systems, potentially leading to enzyme inhibition or activation.
  • Lipophilicity Enhancement : The presence of the methoxy group increases the compound's ability to traverse lipid membranes, influencing its bioavailability and distribution within biological systems.

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various human tumor cell lines. For instance, related compounds have shown significant cytotoxicity with low micromolar GI50 values, indicating strong potential as antitumor agents. In one study, derivatives exhibited GI50 values ranging from 0.19 to 2.20 μM against several cancer cell lines including A549 and DU145 .

CompoundCell LineGI50 (μM)
6aA5490.20
7gDU1450.41
8cKB1.55

Antibacterial and Antimalarial Properties

Research has indicated that derivatives of this compound possess antibacterial and antimalarial properties. These activities are attributed to their ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways in malaria parasites.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of several aniline derivatives, including this compound, against human cancer cell lines. The results demonstrated that certain modifications to the aniline structure significantly enhanced their potency against resistant cancer cells .
  • Antimicrobial Effects : A series of experiments assessed the antibacterial activity of this compound derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific substitutions on the aromatic ring could enhance antimicrobial efficacy, providing insights for developing new antibiotics.

Properties

IUPAC Name

4-methoxy-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7,11H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISSOJFPFGACLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303864
Record name N-allyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71954-46-6
Record name NSC163070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-allyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-P-ANISIDINE,TECH.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-allyl-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
N-allyl-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
N-allyl-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N-allyl-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
N-allyl-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.